![molecular formula C19H19N3O2S B2494233 4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 886897-65-0](/img/structure/B2494233.png)
4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including the reductive cyclization using sodium dithionite as a reductive cyclizing agent in the presence of solvents such as DMSO (Bhaskar et al., 2019). Another method reported involves the cyclization of thioamide with chloroacetoacetate, showcasing the versatility and complexity in synthesizing these compounds (Tang Li-jua, 2015).
Molecular Structure Analysis
Molecular structure analysis is pivotal for understanding the properties and reactivity of a compound. X-ray crystallography and spectroscopic methods like IR, NMR, and mass spectrometry are commonly used for elucidating structures. For instance, crystal structure analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate revealed its crystallization in a triclinic space group, highlighting the importance of hydrogen bonds in crystal packing (Yeong et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds is diverse, including their participation in cyclization reactions to form complex heterocyclic systems. For example, the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives from ethyl 2-(benzo[d]thazol-2-yl)acetate illustrates the potential for synthesizing a wide range of biologically active molecules (Mohamed, 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for determining the compound's applicability in various fields. Studies on similar compounds have shown the influence of molecular structure on these properties, with specific functional groups enhancing solubility in organic solvents or affecting the melting point and crystalline form (Hattori et al., 1992).
Scientific Research Applications
Thromboxane Synthase Inhibition
- Compounds similar to the specified chemical have been explored for their thromboxane synthase inhibitory properties. These analogues showed significant activities, indicating potential applications in modulating thromboxane synthesis and related physiological processes (Manley et al., 1987).
Heparanase Inhibition
- A class of benzamides, including derivatives of the specified compound, demonstrated effective inhibition of heparanase, an endo-beta-glucuronidase. This suggests potential applications in targeting processes like tumor metastasis and angiogenesis where heparanase plays a critical role (Xu et al., 2006).
Lipoxygenase Inhibition
- Research has shown the potential of related imidazole derivatives as inhibitors of 5-lipoxygenase. This has implications in treating conditions like asthma and allergies, where lipoxygenase pathways are involved (Mano et al., 2004).
Cardiac Electrophysiological Activity
- Similar compounds have been synthesized for their cardiac electrophysiological activity, indicating potential applications in managing arrhythmias (Morgan et al., 1990).
Corrosion Inhibition
- Certain imidazole derivatives, related to the queried compound, have been synthesized and found effective as corrosion inhibitors, particularly in acidic solutions. This suggests applications in materials science and engineering (Prashanth et al., 2021).
Anticancer Activity
- Research into benzamides and imidazole-based compounds has indicated their potential in anticancer therapies. This is due to their ability to interfere with specific pathways and receptors involved in cancer cell proliferation (Raffa et al., 2019).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been found to interact with various targets, including G-protein-coupled receptors and ion channels .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological effects . For instance, some imidazole derivatives have been found to have antitumor potential, as demonstrated by MTT assay against different cancer cell lines .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been found to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The chemical properties of imidazole derivatives, such as their amphoteric nature and solubility in polar solvents, may influence their interaction with the environment .
properties
IUPAC Name |
4-methoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-16-9-7-15(8-10-16)18(23)20-11-12-25-19-21-13-17(22-19)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAQBQGTYWHXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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